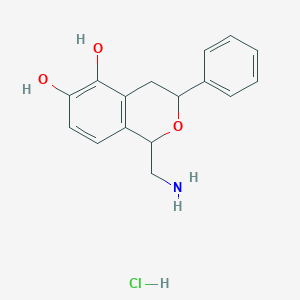

Lesogaberan napadisylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レソガベランナパジシル酸塩は、AZD-3355ナパジシル酸塩としても知られており、γ-アミノ酪酸B型(GABA B)受容体の強力かつ選択的なアゴニストです。アストラゼネカによって、逆流性食道炎(GERD)の治療のために開発されました。 この化合物は、末梢的な作用機序で知られており、GERDの主な原因である下部食道括約筋の一過性弛緩を抑制します .

準備方法

レソガベランナパジシル酸塩の合成は、適切なフッ素化前駆体から始まる複数の段階を伴います。合成経路には通常、フッ素原子の導入とそれに続くホスフィン酸部分の形成が含まれます。反応条件には、高収率と純度を確保するために、特定の触媒と試薬の使用が含まれることがよくあります。 工業生産方法では、これらの工程を最適化して合成をスケールアップしながら、最終製品の品質を維持することに重点が置かれています .

化学反応の分析

レソガベランナパジシル酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、ホスフィン酸部分のさまざまな酸化状態を形成することができます。

還元: 還元反応は、フッ素化炭素中心を修飾するために使用できます。

置換: 適切な条件下で、フッ素原子を他の官能基で置換できます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤があります。 .

科学研究への応用

化学: GABA B受容体アゴニストとその相互作用を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、さまざまな生理学的プロセスにおけるGABA B受容体の役割を調査するために使用されてきました。

医学: レソガベランナパジシル酸塩は、GERDおよび食道括約筋弛緩に関連する他の状態の治療に有望であることが示されています。

科学的研究の応用

Chemistry: It serves as a model compound for studying GABA B receptor agonists and their interactions.

Biology: The compound has been used to investigate the role of GABA B receptors in various physiological processes.

Medicine: Lesogaberan napadisylate has shown promise in treating GERD and other conditions related to esophageal sphincter relaxation.

Industry: The compound’s unique properties make it a valuable tool in pharmaceutical research and development .

作用機序

レソガベランナパジシル酸塩は、GABA B受容体に選択的に結合することによって作用を発揮します。この結合は、下部食道括約筋の一過性弛緩を抑制し、GERD症状の発生を減らします。この化合物の末梢的な作用機序は、血液脳関門を通過しないため、中枢神経系の副作用を最小限に抑えます。 関与する分子標的は、食道括約筋の機能調節に重要な役割を果たすGABA B受容体です .

類似化合物との比較

レソガベランナパジシル酸塩は、GABA B受容体に対する選択的かつ強力な作用でユニークです。類似の化合物には以下が含まれます。

バクロフェン: 別のGABA B受容体アゴニストですが、中枢神経系の副作用がより大きいです。

ガバペンチン: 主に神経障害性疼痛に使用され、GABA受容体とも相互作用しますが、作用機序が異なります。

プレガバリン: ガバペンチンと同様に、神経障害性疼痛に使用され、GABA作動性効果があります。レソガベランナパジシル酸塩は、これらの化合物に比べて、末梢的な作用と副作用が少ないため際立っています .

特性

分子式 |

C13H16FNO5PS+ |

|---|---|

分子量 |

348.31 g/mol |

IUPAC名 |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |

InChIキー |

QERQFECXORQRHA-ZYRQIYSTSA-O |

異性体SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)

![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)

![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)

![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)

![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)

![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)

![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)